5-Bromo-8-fluoroquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Bromo-8-fluoroquinazolin-4(3H)-one, also known as 5-BFQ, is a novel synthetic compound that has been receiving increased attention due to its potential applications in the fields of biochemistry and physiology. 5-BFQ has been found to possess unique biochemical and physiological effects in laboratory experiments, and its future directions are being explored in scientific research.
Scientific Research Applications
Improved Synthesis Techniques
Research has focused on improving the synthesis of key intermediates for drug discovery, demonstrating the significance of compounds like "5-Bromo-8-fluoroquinazolin-4(3H)-one" in medicinal chemistry. For instance, the telescoping process was introduced to synthesize a key intermediate, leading to an 18% increase in yield while maintaining purity, which is crucial for the quick supply to medicinal laboratories (Nishimura & Saitoh, 2016).
Cytotoxicity and Molecular Docking Studies
Studies have synthesized derivatives based on the quinazoline scaffold, evaluating their cytotoxicity against human cancer cell lines. These compounds, including those structurally related to "5-Bromo-8-fluoroquinazolin-4(3H)-one," have shown significant cytotoxicity, suggesting potential applications in cancer therapy (Mphahlele, Gildenhuys, & Parbhoo, 2017).
Biological Activities and Synthesis of Derivatives
Research on thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives revealed significant antibacterial activity against both gram-positive and gram-negative bacteria, with some compounds exhibiting remarkable antifungal activity. These findings highlight the potential of quinazoline derivatives in developing new antibacterial and antifungal agents (Abdel‐Wadood et al., 2014).
Synthesis of Fluorinated Heterocycles
The role of fluorinated heterocycles in pharmaceutical and agrochemical industries is underscored by studies focusing on the synthesis of such compounds through rhodium(III)-catalyzed C-H activation. This research paves the way for the development of fluorinated quinazoline derivatives with potential industrial applications (Wu et al., 2017).
Antiviral and Antimicrobial Studies
Quinazoline derivatives have also been evaluated for their antiviral and antimicrobial properties. For example, certain derivatives showed distinct antiviral activity against Herpes simplex and vaccinia viruses, indicating their potential as antiviral agents (Selvam et al., 2010).
properties
IUPAC Name |
5-bromo-8-fluoro-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O/c9-4-1-2-5(10)7-6(4)8(13)12-3-11-7/h1-3H,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKYJJRBYPEFPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)N=CNC2=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-8-fluoroquinazolin-4(3H)-one | |
CAS RN |
1564917-02-7 |
Source
|
Record name | 5-bromo-8-fluoro-3,4-dihydroquinazolin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.